![molecular formula C9H14N2 B6164592 1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE CAS No. 1170199-10-6](/img/new.no-structure.jpg)
1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE
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Overview
Description
1-Cyclopentyl-3-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. This method is straightforward and rapid, providing an efficient route to obtain polysubstituted pyrazoles . Another method involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Cyclopentyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Cyclopentyl-3-methyl-1H-pyrazole has numerous applications in scientific research. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems. In biology and medicine, pyrazole derivatives are known for their antimicrobial, antifungal, anti-inflammatory, and anticancer activities . This compound is also used in the development of agrochemicals and dyestuffs .
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles often exhibit tautomerism, which can influence their reactivity and biological activities . The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on the specific molecular targets and pathways involved are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
1-Cyclopentyl-3-methyl-1H-pyrazole can be compared with other pyrazole derivatives such as 3(5)-aminopyrazoles and pyrazolo[1,5-a]pyrimidines . These compounds share similar structural features but may exhibit different reactivity and biological activities due to variations in their substituents and tautomeric forms. The unique cyclopentyl and methyl groups in this compound contribute to its distinct properties and applications.
Biological Activity
1-Cyclopentyl-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring substituted with a cyclopentyl group and a methyl group. Its molecular formula is C8H12N2, and it has a molecular weight of 152.19 g/mol. The compound's structure lends itself to interactions with various biological targets, influencing its activity profile.
Biological Activities
1. Anti-Cancer Properties
Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to reduced cell proliferation in cancerous tissues, making this compound a candidate for cancer therapy .
2. Enzyme Interaction
The compound has demonstrated interactions with various enzymes and receptors. It is studied for its ability to modulate the activity of tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. Compounds derived from pyrazole structures have shown inhibitory effects on TRKA with IC50 values indicating significant potency .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as CDKs and TRKs. This binding alters enzyme activity, leading to downstream effects that can inhibit tumor growth or modulate inflammatory responses.
Pharmacokinetics and Toxicology
Studies have indicated that this compound possesses good plasma stability and low inhibitory activity against cytochrome P450 isoforms, suggesting a favorable pharmacokinetic profile for further development as a therapeutic agent . However, comprehensive toxicological assessments are necessary to evaluate its safety in clinical settings.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:
- Case Study 1 : A derivative of this compound was evaluated in vitro against various cancer cell lines, demonstrating selective inhibition of proliferation in MCF-7 breast cancer cells with an IC50 value of 0.304 μM .
- Case Study 2 : In vivo studies indicated that compounds similar to this compound effectively reduced tumor size in xenograft models, highlighting its potential as an anti-cancer therapeutic .
Summary Table of Biological Activities
Activity | Target | IC50 Value | Notes |
---|---|---|---|
Anti-Cancer | CDK2 | Not specified | Inhibits cell cycle progression |
TRK Inhibition | TRKA | 56 nM | Selective for certain cancer cell lines |
Plasma Stability | Cytochrome P450 Isoforms | Low inhibition | Favorable pharmacokinetic profile |
Properties
CAS No. |
1170199-10-6 |
---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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